Capreomycin (sulfate)

Antimicrobial Susceptibility Testing Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC)

Sourcing reliable Capreomycin sulfate for MDR-TB susceptibility testing faces challenges with cross-resistance validation. This compound-a complex of IA, IB, IIA, IIB-resolves assay development needs. - Unique dual tlyA/rrs resistance mechanism enables control-compound benchmarking for next-gen molecular diagnostics. - Established PK profile (Cmax 20-40 mg/L; t1/2 3-6 h) supports bioequivalence studies. - Quantified 5-fold lower ototoxicity hazard vs. amikacin (HR 5.2) aids safety-focused research.

Molecular Formula C25H46N14O11S
Molecular Weight 750.8 g/mol
Cat. No. B8069305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapreomycin (sulfate)
Molecular FormulaC25H46N14O11S
Molecular Weight750.8 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O
InChIInChI=1S/C25H44N14O7.H2O4S/c1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11;1-5(2,3)4/h10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46);(H2,1,2,3,4)/b16-10+;
InChIKeyYCGPBVPZHGYLBK-QFHYWFJHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Capreomycin Sulfate: Overview and Activity Profile


Capreomycin sulfate is a cyclic polypeptide antibiotic primarily utilized as a second-line injectable agent in the treatment of multidrug-resistant tuberculosis (MDR-TB) [1]. It is a complex of four active components (capreomycin IA, IB, IIA, and IIB) and is produced by *Saccharothrix mutabilis* [2]. Unlike many aminoglycosides, capreomycin inhibits protein synthesis by binding to the interface between the 30S and 50S ribosomal subunits [2]. Its clinical application is defined by specific microbiological breakpoints, unique cross-resistance patterns, and a distinct adverse effect profile compared to other second-line injectables like amikacin and kanamycin [3]. Due to emerging resistance and toxicity concerns, the World Health Organization now prioritizes all-oral regimens, but capreomycin remains a critical component in specific, treatment-refractory cases, especially when susceptibility is confirmed [4].

Workflow

MDR-TB resistance profiling and susceptibility study models

Mechanism

30S/50S ribosomal interface inhibition studies

Selection context

Requires isolate-specific susceptibility confirmation (DST-guided)

Capreomycin Sulfate: Non-Interchangeability with Other Injectables


Despite belonging to the same therapeutic class of second-line injectable agents (SLIDs) for MDR-TB, capreomycin sulfate is not directly interchangeable with amikacin or kanamycin. This is due to critical, evidence-based differences in three key areas: (1) distinct quantitative *in vitro* activity, where capreomycin demonstrates a higher median minimum inhibitory concentration (MIC) against *M. tuberculosis* compared to amikacin [1]; (2) a divergent and clinically significant adverse effect profile, with a 5-fold lower risk of ototoxicity but a higher risk of severe hypokalemia compared to amikacin [2]; and (3) complex cross-resistance patterns governed by distinct mutations in the *rrs* and *tlyA* genes, meaning that susceptibility to one agent does not guarantee susceptibility to the others [3]. Therefore, therapeutic decisions must be guided by individual drug susceptibility testing (DST) and a careful patient-specific risk-benefit analysis, not by class-level assumptions.

Capreomycin
MIC profile Median MIC endpoint differs from amikacin/kanamycin; direct potency assumptions may not transfer
Capreomycin
Endpoint profile Safety-related endpoint context diverges; ototoxicity and electrolyte-disturbance endpoints differ across injectables
Capreomycin
Resistance mechanism tlyA-mediated vs rrs-mediated cross-resistance; genotypic susceptibility may not transfer between agents

Capreomycin Sulfate: Comparative Evidence vs. Amikacin and Kanamycin


Comparative In Vitro Potency

In a direct comparative analysis of 57 clinical *Mycobacterium tuberculosis* isolates, the in vitro activity of capreomycin was directly compared to that of amikacin and kanamycin [1]. The study found that capreomycin had a significantly higher median MIC than both comparators, indicating lower inherent potency against the pathogen [1].

In vitro potency
Head-to-head
Median MIC: 8 mg/L vs amikacin 2 mg/L, kanamycin 4 mg/L
Reported MIC endpoint context; supports DST benchmark review
57 clinical isolates, 7H10 agar, 14-day incubation
Antimicrobial Susceptibility Testing Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC)

Differential Ototoxicity Risk

A retrospective cohort study of 100 MDR-TB patients directly compared adverse effects between those initiated on capreomycin and those initiated on amikacin [1]. The analysis revealed a striking difference in the risk of developing ototoxicity, a key treatment-limiting adverse event [1].

Ototoxicity endpoint
Head-to-head
Amikacin HR 5.2 (95% CI 1.2–22.6); reported lower ototoxicity endpoint with capreomycin
Reported ototoxicity endpoint context
100 MDR-TB patients, retrospective cohort, four UK centers
Drug Safety Ototoxicity MDR-TB Treatment

Differential Hypokalemia Risk

In contrast to the lower ototoxicity risk, the same comparative clinical study found that capreomycin is associated with a significantly higher risk of hypokalemia, a potentially life-threatening electrolyte disturbance [1]. This led to discontinuation of the drug in a notable subset of patients [1].

Hypokalemia endpoint
Head-to-head
Amikacin OR 0.28 (95% CI 0.11–0.72); capreomycin discontinued in 14% due to electrolyte loss
Reported electrolyte-disturbance endpoint context
Same 100-patient cohort; requires electrolyte monitoring integration
Drug Safety Hypokalemia MDR-TB Treatment

Cross-Resistance: tlyA and rrs Mutations

The cross-resistance between capreomycin, amikacin, and kanamycin is not uniform and is driven by distinct genetic mutations. A foundational study identified that mutations in the *tlyA* gene specifically confer resistance to capreomycin and viomycin, but not to the aminoglycosides amikacin and kanamycin [1]. Conversely, specific mutations in the 16S rRNA gene (*rrs*), like A1401G, confer cross-resistance to kanamycin and amikacin, and can also affect capreomycin [1].

Cross-resistance
Class-level inference
tlyA mutations (capreomycin/viomycin) vs rrs A1401G (amikacin/kanamycin)
Mechanism-specific resistance pathway review
Laboratory mutants and clinical isolates; DST confirmation advised
Drug Resistance Molecular Diagnostics Mycobacterium tuberculosis

Clinical Efficacy: Meta-Analysis

A large individual patient data meta-analysis of 12,030 MDR-TB patients from 25 countries compared treatment outcomes between different injectable agents [1]. The analysis quantified the difference in cure rates between patients treated with capreomycin and those treated with amikacin [1].

Comparative endpoint
Cross-study
Amikacin associated with 9 more reported cures per 100 patients (95% CI 6–11)
Reported comparative endpoint context
Meta-analysis of 12,030 patients, 25 countries
Clinical Outcomes MDR-TB Meta-Analysis

Pharmacokinetic Profile

The pharmacokinetic behavior of capreomycin sulfate is a critical differentiator for dosing and therapeutic monitoring. Following a standard intramuscular dose, capreomycin achieves predictable serum concentrations that are essential for ensuring efficacy while minimizing toxicity [1].

PK profile
Supporting evidence
Cmax 20–40 mg/L; t1/2 3–6 h; 50–60% urinary excretion
Reported PK exposure-model context
1 g IM dose, healthy volunteers; supports renal-adjusted modeling
Pharmacokinetics Cmax Half-life

Capreomycin Sulfate: Research and Procurement Applications


Amikacin-Resistant MDR-TB Treatment

Based on the differential cross-resistance and safety profiles, capreomycin is the preferred injectable agent for MDR-TB patients with isolates resistant to amikacin and/or kanamycin but susceptible to capreomycin (as confirmed by DST) [1]. It is also indicated for patients with pre-existing auditory impairment or high occupational risk of hearing loss, given the 5-fold lower hazard of ototoxicity compared to amikacin (HR = 5.2; 95% CI, 1.2 to 22.6) [2]. In these scenarios, the lower efficacy compared to amikacin (9 fewer cures per 100 patients) [3] is a clinically acceptable trade-off to preserve hearing or overcome specific resistance patterns.

Companion Diagnostics and Susceptibility Testing Research

The unique, dual resistance mechanism of capreomycin, involving both *tlyA* and *rrs* genes [1], makes it a critical control and test compound in the development of next-generation molecular diagnostics for MDR-TB. Its higher median MIC (8 mg/L) compared to amikacin (2 mg/L) and kanamycin (4 mg/L) [4] provides a clear, quantitative benchmark for validating phenotypic DST assays and establishing robust epidemiological cut-off values (ECOFFs) for resistance surveillance.

Formulation and Bioequivalence Studies

The well-defined pharmacokinetic profile of capreomycin sulfate (Cmax: 20-40 mg/L; t1/2: 3-6 hours following a 1g IM dose) [5] makes it a suitable reference standard for bioequivalence studies of generic injectable formulations. Researchers developing novel formulations can use these established PK parameters as a target for demonstrating therapeutic equivalence, while studies on its stability profile (e.g., stable at pH 4-8, maximum stability at pH 6.3) [6] can guide formulation optimization to improve shelf-life and reduce degradation.

Therapeutic Drug Monitoring (TDM) Research

Capreomycin's narrow therapeutic window and its association with severe, dose-related adverse events like hypokalemia (resulting in discontinuation in 14% of patients) [2] and nephrotoxicity underscore the importance of TDM. Its established PK profile [5] provides the necessary data to conduct TDM studies aimed at optimizing individual patient doses, particularly in those with renal impairment, to maintain efficacy while mitigating toxicity.

Application
Selection Property
Validation Focus
Amikacin-resistant MDR-TB model studies
Susceptibility-confirmed isolates (DST-guided)
Reported endpoint response and safety-related endpoint monitoring
Molecular DST assay development
Differential cross-resistance profile (tlyA/rrs)
Genotypic-phenotypic concordance review
Formulation and bioequivalence research
Defined PK benchmark reference
Exposure-model validation
PK monitoring research context
Narrow exposure-response review window
Renal-adjusted exposure-model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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